molecular formula C16H12F2O B15124874 Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-

Cat. No.: B15124874
M. Wt: 258.26 g/mol
InChI Key: JQQYFHVXFOMLGI-UHFFFAOYSA-N
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Description

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- is a complex organic compound with the molecular formula C16H12F2O This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a dibenzocycloheptene system, and the presence of two fluorine atoms and a hydroxyl group

Preparation Methods

The synthesis of Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- involves multiple steps, typically starting with the preparation of the dibenzocycloheptene core. This can be achieved through a series of cyclization reactions. The introduction of the cyclopropane ring is often accomplished using cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene. The fluorine atoms are introduced through fluorination reactions, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group is typically introduced through hydrolysis or oxidation reactions.

Chemical Reactions Analysis

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the hydroxyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, or as a ligand for specific receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- can be compared with other similar compounds, such as:

    Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol: Lacks the fluorine atoms, which can significantly alter its chemical reactivity and biological activity.

    1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-one:

    Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-dibromo-1,1a,6,10b-tetrahydro-: Contains bromine atoms instead of fluorine, which can influence its reactivity and interactions with biological targets.

These comparisons highlight the unique features of Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-, particularly the presence of the fluorine atoms and the hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQYFHVXFOMLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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